Ethyl 2-chloro-4-methylbenzoate

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Ethyl 2-chloro-4-methylbenzoate (CAS 99500-35-3, C₁₀H₁₁ClO₂, MW 198.65) is an aromatic ester characterized by a 2-chloro and 4-methyl substitution pattern on the benzoate ring, with a computed LogP of 2.825 and a polar surface area (PSA) of 26.3 Ų. The compound is formally categorized under HS Code 2916399090 (aromatic monocarboxylic acids and derivatives) and is supplied by multiple vendors at a standard purity of ≥95%, with batch-specific QC data (NMR, HPLC, GC) available from primary manufacturers.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 99500-35-3
Cat. No. B3333464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-methylbenzoate
CAS99500-35-3
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)C)Cl
InChIInChI=1S/C10H11ClO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3
InChIKeySOAVDJBEPVQOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Chloro-4-Methylbenzoate (CAS 99500-35-3): Core Properties and Regulatory Classification for Procurement


Ethyl 2-chloro-4-methylbenzoate (CAS 99500-35-3, C₁₀H₁₁ClO₂, MW 198.65) is an aromatic ester characterized by a 2-chloro and 4-methyl substitution pattern on the benzoate ring, with a computed LogP of 2.825 and a polar surface area (PSA) of 26.3 Ų . The compound is formally categorized under HS Code 2916399090 (aromatic monocarboxylic acids and derivatives) and is supplied by multiple vendors at a standard purity of ≥95%, with batch-specific QC data (NMR, HPLC, GC) available from primary manufacturers .

Why Ethyl 2-Chloro-4-Methylbenzoate (99500-35-3) Cannot Be Replaced by Generic Analogs


In synthetic and medicinal chemistry applications, the precise regiochemistry of chloro and methyl substituents on the aromatic ring dictates reactivity, electronic properties, and downstream product outcomes. Ethyl 2-chloro-4-methylbenzoate (2-Cl, 4-Me) is structurally and functionally distinct from its regioisomer ethyl 4-chloro-2-methylbenzoate (4-Cl, 2-Me; CAS 15393-58-5) [1], as well as from the methyl ester analog (methyl 2-chloro-4-methylbenzoate; CAS 195318-63-9) [2] and the de-methylated analog ethyl 2-chlorobenzoate. These structural differences manifest in altered physical properties (LogP, PSA), chemical stability, and reaction selectivity, making direct substitution without re-validation a source of experimental failure or regulatory non-compliance.

Quantitative Differentiation of Ethyl 2-Chloro-4-Methylbenzoate from Key Comparators


Regioisomeric Purity and Synthetic Reliability: Ethyl 2-Chloro-4-Methylbenzoate vs. Ethyl 4-Chloro-2-Methylbenzoate

Ethyl 2-chloro-4-methylbenzoate (2-Cl, 4-Me) is commercially available with a certified purity of ≥95% (standard specification) and is accompanied by batch-specific QC data (NMR, HPLC, GC) from primary manufacturers . In contrast, the regioisomer ethyl 4-chloro-2-methylbenzoate (4-Cl, 2-Me; CAS 15393-58-5) is often supplied with a lower typical purity of NLT 98% by certain vendors, with variable analytical support . While this is a cross-study comparison of vendor specifications, the availability of robust QC documentation for the target compound reduces the risk of regioisomeric contamination and ensures batch-to-batch consistency in sensitive reactions.

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Lipophilicity and Membrane Permeability Prediction: Ethyl 2-Chloro-4-Methylbenzoate vs. Methyl Ester Analog

Computed physicochemical properties provide a basis for differentiating the ethyl ester from its methyl ester analog. Ethyl 2-chloro-4-methylbenzoate has a calculated LogP of 2.825 and a polar surface area (PSA) of 26.3 Ų . The methyl ester analog (methyl 2-chloro-4-methylbenzoate; CAS 195318-63-9) is predicted to have a lower LogP (~2.3) and a slightly higher PSA due to reduced alkyl chain length [1]. This class-level inference suggests the ethyl ester offers moderately higher lipophilicity, which can enhance membrane permeability and oral bioavailability in drug candidates, while the methyl ester may be preferred for aqueous solubility or crystallinity.

Drug Design ADME Computational Chemistry

Regioselective C-H Functionalization Potential: 2-Chloro vs. 4-Chloro Substitution Patterns

The 2-chloro substituent in ethyl 2-chloro-4-methylbenzoate acts as a weak coordinating group for palladium-catalyzed C-H activation, enabling regio- and chemoselective chlorination/bromination of electron-deficient arenes . In a class-level context, the ortho-chloro group (2-position) provides stronger directing effects than the para-chloro group (4-position) in cross-coupling reactions. While no direct head-to-head data is available for this specific ester, studies on related benzoate esters demonstrate that 2-chloro substitution yields higher regioselectivity in Pd-catalyzed transformations compared to 4-chloro analogs [1]. This suggests that ethyl 2-chloro-4-methylbenzoate may offer a synthetically advantageous scaffold for further functionalization.

Catalysis C-H Activation Synthetic Methodology

Targeted Use Cases for Ethyl 2-Chloro-4-Methylbenzoate in R&D and Manufacturing


Scaffold for Palladium-Catalyzed Cross-Coupling and C-H Activation Reactions

Given the ortho-chloro directing group, ethyl 2-chloro-4-methylbenzoate is a preferred building block for Pd-catalyzed C-H functionalization and Suzuki-Miyaura cross-coupling reactions . Its regioisomeric purity and documented QC data ensure reproducible catalytic outcomes, making it suitable for medicinal chemistry programs and agrochemical intermediate synthesis .

Lead Optimization in Drug Discovery for Enhanced Lipophilicity

In drug design campaigns, the ethyl ester’s higher calculated LogP (2.825) compared to the methyl ester analog supports its use when increased membrane permeability or CNS penetration is desired . Researchers can confidently select this compound for SAR studies where subtle lipophilicity adjustments are critical.

Analytical Method Development and Quality Control Reference Standard

Due to the availability of batch-specific NMR, HPLC, and GC data from primary suppliers, ethyl 2-chloro-4-methylbenzoate can serve as a reliable reference standard for developing analytical methods or for impurity profiling in related synthetic processes .

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